Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-
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Overview
Description
Lead phthalocyanine is a selective carrier for preparation of a cysteine-selective electrode.
Scientific Research Applications
Synthesis and Spectroscopic Properties
Lead phthalocyanine complexes have been synthesized with distinct structural properties, showcasing their potential in the development of novel materials with unique spectroscopic and electrochemical characteristics. The synthesis process involves treating metal-free phthalocyanines with lead acetate, yielding compounds with decreased molecular symmetry and nonplanar structures. These complexes exhibit strong ring-ring π-π interactions and significant electrochemical activity, indicating their applicability in electronic and photovoltaic devices (Bian et al., 2004).
Demetalation and Molecular Manipulation
A study demonstrates the demetalation of single lead-phthalocyanine molecules adsorbed on ultrathin lead islands, achieved by transferring the lead atom to the tip of a scanning tunneling microscope. This process, discernible through spectroscopic fingerprints, highlights the feasibility of manipulating organometallic complexes at the molecular level, offering insights into molecular electronics and nanofabrication (Sperl et al., 2011).
Liquid Crystalline Properties and Electrical Applications
The study of octasubstituted lead(II) phthalocyanines reveals their mesogenic properties and effects on film alignment and electrical characteristics. These compounds exhibit liquid crystalline behavior, significantly impacting the electrical properties of thin films. Such findings are crucial for the development of advanced materials for electronic and optoelectronic applications (Tuncel et al., 2012).
Photophysical and Electrochemical Studies
Research into the photophysical properties of lead phthalocyanines uncovers their potential in photochemical applications. The synthesis of tetra- and octa-substituted lead phthalocyanines and the examination of their fluorescence and singlet oxygen generation capabilities suggest their utility in photodynamic therapy and as photosensitizers in environmental and medical applications (Modibane & Nyokong, 2008).
Environmental and Sensor Applications
Lead phthalocyanines are also explored for their environmental applications, particularly in the detection and remediation of lead contamination. A method employing lead phthalocyanin for the high-resolution localization of acid hydrolases in plant and animal tissues suggests its potential in environmental monitoring and phytoremediation strategies (Livingston et al., 1969).
properties
CAS RN |
15187-16-3 |
---|---|
Product Name |
Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)- |
Molecular Formula |
C32H16N8Pb |
Molecular Weight |
720 g/mol |
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;lead(2+) |
InChI |
InChI=1S/C32H16N8.Pb/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
InChI Key |
WSQYJDCCFQPFJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pb+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pb+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Lead phthalocyanine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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